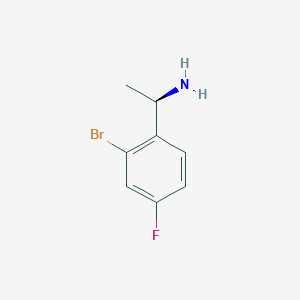
(R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-bromo-4-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine and a fluorine atom on a phenyl ring, along with an ethanamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Chiral Amine Formation: Formation of the ethanamine side chain with the desired chirality.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of the corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-bromo-4-chlorophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
®-1-(2-bromo-4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring, along with the chiral ethanamine side chain, makes ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine unique in its chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9BrFN |
|---|---|
Poids moléculaire |
218.07 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |
Clé InChI |
CASYPDKXSSJANQ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)F)Br)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




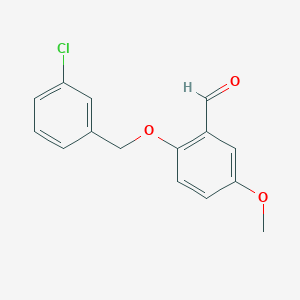

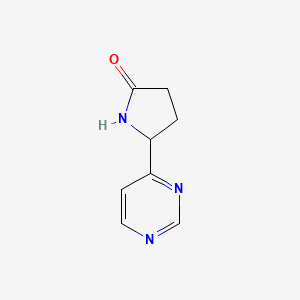
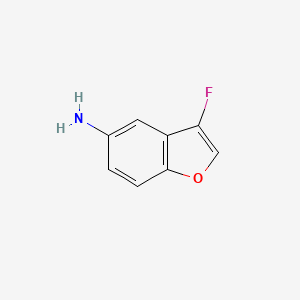
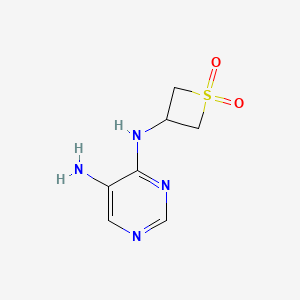
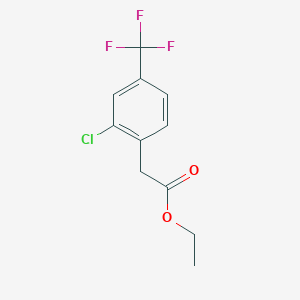
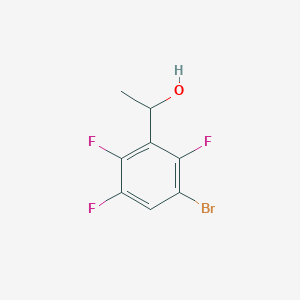
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
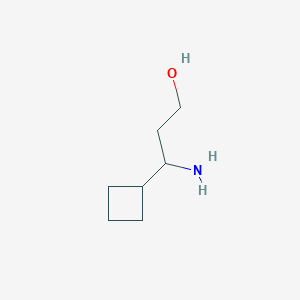
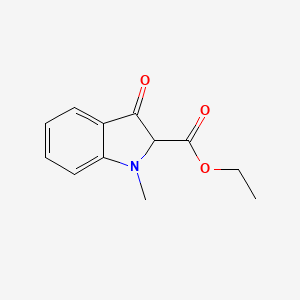
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)
